molecular formula C14H12ClFN2O B12242729 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide

Cat. No.: B12242729
M. Wt: 278.71 g/mol
InChI Key: ZPHWQSVKNPYISW-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide is an organic compound that features a combination of chloro, fluoro, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 4-methyl-3-pyridinecarboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2-chloro-6-fluoroaniline and the carboxylic acid group of 4-methyl-3-pyridinecarboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties.

    Biological Studies: It is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide: A similar compound with a different position of the pyridinyl group.

    2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-4-yl)acetamide: Another isomer with the pyridinyl group in a different position.

    2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-3-yl)acetamide: A compound with a methyl group at a different position on the pyridine ring.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide is unique due to its specific combination of chloro, fluoro, and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug design and other scientific research areas.

Properties

Molecular Formula

C14H12ClFN2O

Molecular Weight

278.71 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-3-yl)acetamide

InChI

InChI=1S/C14H12ClFN2O/c1-9-5-6-17-8-13(9)18-14(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19)

InChI Key

ZPHWQSVKNPYISW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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